4-Fluoro-3-methylthiophenol

Description

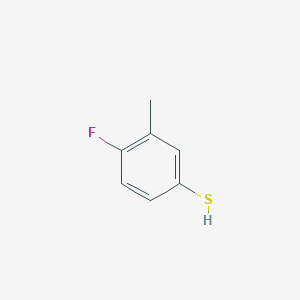

4-Fluoro-3-methylthiophenol (CAS: 845790-87-6) is a fluorinated aromatic thiol with the molecular formula C₇H₇FS and a molecular weight of 142.19 g/mol . Its structure features a thiophenol (-SH) group substituted with a fluorine atom at the 4-position and a methyl group at the 3-position of the benzene ring. Fluorinated thiophenols like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of fluorine and the reactivity of the thiol group.

Properties

IUPAC Name |

4-fluoro-3-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYZIRGRLJSWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374622 | |

| Record name | 4-Fluoro-3-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-87-6 | |

| Record name | 4-Fluoro-3-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-methylbenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Fluoro-3-methylthiophenol involves the reduction of 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite solution to form sodium 4-fluorobenzenesulfinate. This intermediate is then reduced with sulfur dioxide to produce 4,4’-difluorodiphenyl disulfide, which is subsequently reacted with sodium borohydride in a water-miscible inert organic solvent to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylthiophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.

Reduction: Reduction reactions can convert it to thiols or sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids and sulfoxides.

Reduction: Thiols and sulfides.

Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-methylthiophenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylthiophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

The structural and functional attributes of 4-fluoro-3-methylthiophenol can be contextualized against related compounds, including thiophenols, phenols, and acetophenones.

Structural and Molecular Properties

*Calculated based on molecular formula.

Key Observations :

- Functional Groups: The thiophenol group in this compound confers higher nucleophilicity and acidity (pKa ~6–8) compared to phenol derivatives (pKa ~10) .

- Substituent Effects: The trifluoromethyl (-CF₃) group in 4-fluoro-3-(trifluoromethyl)phenol enhances electron-withdrawing properties, increasing acidity and thermal stability compared to methyl or isopropyl substituents .

- Molecular Weight : Bulkier substituents (e.g., isopropyl or CF₃) increase molecular weight, impacting solubility and volatility.

Biological Activity

4-Fluoro-3-methylthiophenol is a thiophenol derivative that exhibits significant biological activity due to its unique structural properties. This compound has garnered attention in various fields, including biochemistry, pharmacology, and environmental science. Its interactions with biological systems can lead to both beneficial and harmful effects, making it a subject of extensive research.

This compound (C7H7FS) is characterized by the presence of a fluorine atom and a methyl group on the thiophenol ring. Its molecular weight is approximately 126.13 g/mol. The compound's reactivity is influenced by the electron-withdrawing nature of the fluorine atom, which affects its interactions with enzymes and other biomolecules .

Target Interactions

The compound primarily interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may further engage with cellular components, potentially causing toxicity or modifying cellular functions.

Cellular Effects

This compound has been shown to influence cell signaling pathways, gene expression, and metabolic processes. For example, it modulates kinase activities that are involved in cell signaling, resulting in altered gene expression patterns that can affect cell proliferation and apoptosis.

Enzyme Interactions

The compound has been reported to inhibit certain proteases by binding to their active sites, demonstrating its potential as a biochemical probe in research settings. Additionally, it can participate in various chemical reactions such as oxidation and reduction, leading to different metabolic products .

Toxicity Studies

Research indicates that at high doses, this compound exhibits hepatotoxicity in animal models. Elevated liver enzyme levels and histopathological changes have been observed, indicating liver damage associated with high exposure levels.

Metabolic Pathways

The compound undergoes metabolism primarily via cytochrome P450-mediated oxidation, resulting in reactive metabolites that may contribute to its biological activity. It is also transported within cells by specific transporters that facilitate its uptake and distribution .

In Vitro Studies

Studies have demonstrated that this compound can induce oxidative stress in cultured cells, leading to apoptosis through mitochondrial pathways. These findings highlight its potential role in cancer research as a model compound for studying oxidative damage mechanisms.

In Vivo Research

In rodent models, varying dosages of this compound have shown dose-dependent effects on liver function. Low doses resulted in minimal effects, while higher doses led to significant toxicity characterized by liver enzyme elevation and tissue damage.

Applications in Research

This compound serves multiple roles across different scientific fields:

- Chemistry : Used as a building block for synthesizing more complex organofluorine compounds.

- Biology : Acts as a probe in biochemical assays to study enzyme activities.

- Medicine : Ongoing research explores its potential therapeutic applications due to unique chemical properties.

- Industry : Utilized in producing specialty chemicals and materials such as polymers and coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.